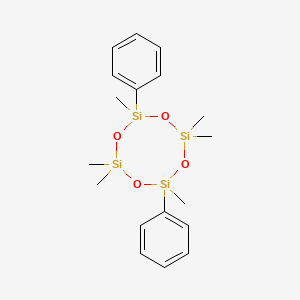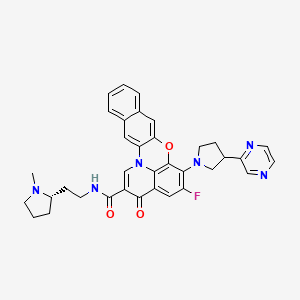
EMD-503982
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-1663 is a small molecule drug that acts as an inhibitor of factor Xa, a crucial enzyme in the coagulation cascade. It was initially developed by F. Hoffmann-La Roche Ltd. and is primarily investigated for its potential use in treating cardiovascular diseases, particularly thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-1663 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups necessary for its activity as a factor Xa inhibitor. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of R-1663 would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include rigorous purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
R-1663 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
R-1663 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of factor Xa and the design of anticoagulant drugs.
Biology: It is used to investigate the biological pathways involving factor Xa and its role in coagulation.
Medicine: It is being studied for its potential use in treating thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Mechanism of Action
R-1663 exerts its effects by inhibiting factor Xa, an enzyme that plays a critical role in the coagulation cascade. By binding to the active site of factor Xa, R-1663 prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This inhibition is crucial for preventing thrombotic events in patients at risk .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another factor Xa inhibitor used as an anticoagulant.
Apixaban: A factor Xa inhibitor with a similar mechanism of action.
Edoxaban: Another factor Xa inhibitor used for similar indications.
Uniqueness
R-1663 is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in terms of efficacy and safety compared to other factor Xa inhibitors. Its development and clinical trials aim to establish its potential benefits over existing therapies .
Properties
CAS No. |
865451-66-7 |
|---|---|
Molecular Formula |
C24H21ClF3N5O3 |
Molecular Weight |
519.9 g/mol |
IUPAC Name |
(3R,4R)-3-N-(5-chloropyridin-2-yl)-1-(2,2-difluoroethyl)-4-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]pyrrolidine-3,4-dicarboxamide |
InChI |
InChI=1S/C24H21ClF3N5O3/c25-14-4-7-21(29-10-14)31-24(36)17-12-32(13-20(27)28)11-16(17)23(35)30-19-6-5-15(9-18(19)26)33-8-2-1-3-22(33)34/h1-10,16-17,20H,11-13H2,(H,30,35)(H,29,31,36)/t16-,17-/m0/s1 |
InChI Key |
DVMCMTVFXINJGW-IRXDYDNUSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC(F)F)C(=O)NC2=NC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F |
Canonical SMILES |
C1C(C(CN1CC(F)F)C(=O)NC2=NC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-1663; R 1663; R1663 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)






